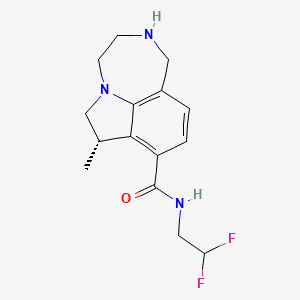
Fgfr3-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fgfr3-IN-7 is a small molecule inhibitor that targets the fibroblast growth factor receptor 3 (FGFR3). FGFR3 is a receptor tyrosine kinase involved in various cellular processes, including cell proliferation, differentiation, and survival. Abnormal activation of FGFR3 is implicated in several cancers, particularly bladder cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr3-IN-7 involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general synthetic methods for FGFR inhibitors often involve:
Formation of Core Structure: This step includes the synthesis of the core heterocyclic structure, which is crucial for the inhibitory activity.
Functional Group Modifications: Introduction of various functional groups to enhance binding affinity and selectivity.
Final Coupling Reactions: Coupling of the core structure with specific side chains or functional groups to obtain the final compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods to a commercial scale. This includes optimizing reaction conditions, using large-scale reactors, and ensuring high purity and yield through advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Fgfr3-IN-7 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity and selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Applications De Recherche Scientifique
Fgfr3-IN-7 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the FGFR3 signaling pathway and its role in various cellular processes.
Biology: Helps in understanding the biological functions of FGFR3 and its involvement in cell proliferation, differentiation, and survival.
Medicine: Investigated as a potential therapeutic agent for cancers with abnormal FGFR3 activation, such as bladder cancer. .
Industry: Employed in the development of new FGFR inhibitors and other targeted therapies.
Mécanisme D'action
Fgfr3-IN-7 exerts its effects by inhibiting the kinase activity of FGFR3. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the FGFR3 signaling pathway. The molecular targets include the ATP-binding site of FGFR3, which is crucial for its kinase activity. By binding to this site, this compound effectively inhibits the receptor’s function, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Erdafitinib: An FDA-approved FGFR inhibitor used for the treatment of bladder cancer.
Pemigatinib: Another FGFR inhibitor approved for the treatment of cholangiocarcinoma.
Infigratinib: A selective FGFR1-3 inhibitor used in clinical trials for various cancers
Uniqueness
Fgfr3-IN-7 is unique due to its high selectivity for FGFR3 compared to other FGFR family members. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising preclinical results in terms of efficacy and safety, making it a valuable candidate for further development .
Propriétés
Formule moléculaire |
C25H24FN9O |
|---|---|
Poids moléculaire |
485.5 g/mol |
Nom IUPAC |
7-[1-(1-cyanopiperidin-4-yl)-5-methyltriazol-4-yl]-5-[(1S)-1-(5-fluoropyridin-2-yl)propoxy]imidazo[1,2-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H24FN9O/c1-3-22(21-5-4-18(26)13-29-21)36-24-11-17(10-23-30-14-20(12-27)34(23)24)25-16(2)35(32-31-25)19-6-8-33(15-28)9-7-19/h4-5,10-11,13-14,19,22H,3,6-9H2,1-2H3/t22-/m0/s1 |
Clé InChI |
OJPFVRHOOUGMEK-QFIPXVFZSA-N |
SMILES isomérique |
CC[C@@H](C1=NC=C(C=C1)F)OC2=CC(=CC3=NC=C(N23)C#N)C4=C(N(N=N4)C5CCN(CC5)C#N)C |
SMILES canonique |
CCC(C1=NC=C(C=C1)F)OC2=CC(=CC3=NC=C(N23)C#N)C4=C(N(N=N4)C5CCN(CC5)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


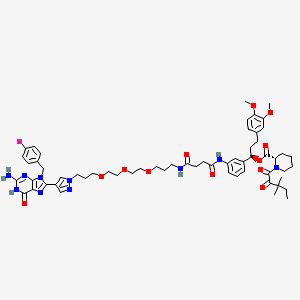


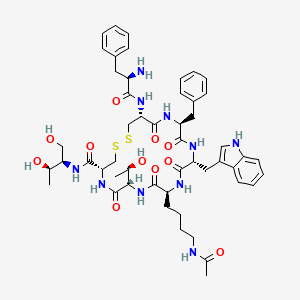
![N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-7-hydroxy-5-methyl-6-oxo-8-propan-2-ylpteridin-2-yl)amino]-3-methoxybenzamide](/img/structure/B12379854.png)
![2-[(1R,8R,9R)-1-methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.03,8]undecan-5-yl]ethanol](/img/structure/B12379862.png)
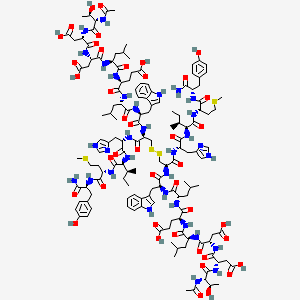
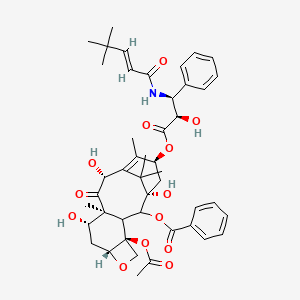

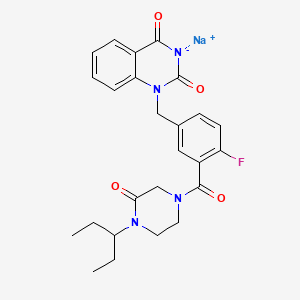
![2-[[1,1,2,2-tetradeuterio-2-(1-hydroxybutan-2-ylamino)ethyl]amino]butan-1-ol;dihydrochloride](/img/structure/B12379888.png)
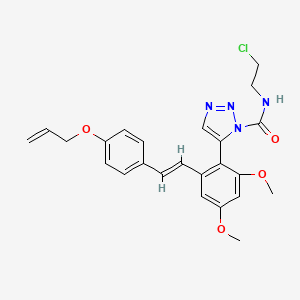
![2-[4-(2,6-Dioxo-3-piperidyl)phenoxy]acetic Acid](/img/structure/B12379936.png)
